D-myo-Inositol-1,4,6-triphosphate, sodium salt

Overview

Description

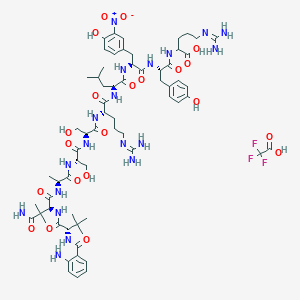

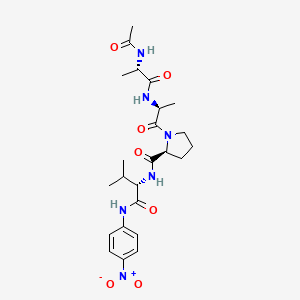

D-myo-Inositol-1,4,6-triphosphate, sodium salt is an extensively refined chemical compound employed in the biomedical sector. It assumes the role of an intracellular messenger, orchestrating intricate cellular processes, namely, cell growth and calcium signaling . It is a second messenger produced in cells by phospholipase C mediated hydrolysis of phosphatidyl inositol-4,5-biphosphate .

Synthesis Analysis

The synthesis of this compound involves the hydrolysis of phosphatidyl inositol-4,5-biphosphate, mediated by phospholipase C .Molecular Structure Analysis

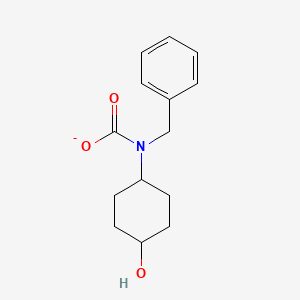

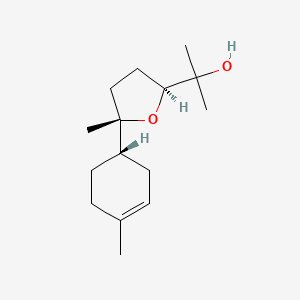

The molecular formula of this compound is C6H12O15P3 • 3Na . The molecular weight is 486.0 .Chemical Reactions Analysis

This compound is produced in cells by phospholipase C mediated hydrolysis of phosphatidyl inositol-4,5-biphosphate .Physical And Chemical Properties Analysis

This compound is a white solid . It is soluble in water . The storage temperature is -20°C .Scientific Research Applications

Bipolar Disorder and Myo-Inositol

Myo-inositol, a component of the phosphatidylinositol second messenger system, is implicated in the pathophysiology and treatment of bipolar disorder. Magnetic Resonance Spectroscopy (MRS) studies suggest abnormalities in brain myo-inositol concentrations in manic or depressed bipolar patients, potentially normalized by lithium or sodium valproate treatment, supporting the inositol-depletion hypothesis (Silverstone, McGrath, & Kim, 2005).

Inositol Trisphosphate Receptor in Plants

D-myo-Inositol 1,4,5-trisphosphate receptor, crucial in animal cell intracellular calcium signaling, has an elusive counterpart in plants. Research focuses on identifying plant receptor genes, in vivo evidence, and its potential roles in plant physiology (Krinke, Novotná, Valentová, & Martinec, 2006).

Polycystic Ovary Syndrome and Inositol Isomers

Inositol isomers, particularly Myo-inositol and D-chiro-inositol, offer therapeutic benefits in managing polycystic ovary syndrome (PCOS) and gestational diabetes mellitus, suggesting their significant role in improving metabolic, hormonal, and reproductive aspects (Gateva, Unfer, & Kamenov, 2018).

Inositol and Diabetes Mellitus

Inositol and its analogs, including IP6, show promising results in improving diabetic indices by regulating insulin secretion and serum leptin concentrations, suggesting potential mechanisms of action in the treatment of diabetes mellitus (Omoruyi, Stennett, Foster, & Dilworth, 2020).

Inositol Supplementation in Gynecological and Endocrine Disorders

Myo-inositol and D-chiro-inositol have impactful applications beyond PCOS, including the treatment of various gynecological and endocrine disorders. Their use in improving oocyte quality, regulating menstrual cycles, and preventing gestational diabetes highlights the need for further investigation to fully exploit their potential (Swora et al., 2022).

Mechanism of Action

Target of Action

The primary target of D-myo-Inositol-1,4,6-triphosphate, sodium salt is the Inositol 1,4,5-trisphosphate receptor . This receptor contains a calcium channel domain . The compound binds to this receptor and plays a crucial role in intracellular calcium signaling .

Mode of Action

This compound interacts with its target by binding to the Inositol 1,4,5-trisphosphate receptor . This binding results in the opening of the calcium channels .

Biochemical Pathways

The compound is involved in the phospholipase C (PLC) signaling pathway . It is produced in cells by phospholipase C mediated hydrolysis of phosphatidyl inositol-4,5-biphosphate . The compound’s action affects the intracellular calcium levels, which in turn can influence various downstream cellular processes .

Pharmacokinetics

It is known that the compound is soluble in water , which could potentially influence its absorption, distribution, metabolism, and excretion (ADME) properties.

Result of Action

The binding of this compound to the Inositol 1,4,5-trisphosphate receptor leads to an increase in intracellular calcium . This can have various molecular and cellular effects, depending on the specific cellular context.

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound’s solubility in water suggests that it might be more effective in aqueous environments.

Safety and Hazards

The safety information for D-myo-Inositol-1,4,6-triphosphate, sodium salt indicates that it may cause eye irritation . Precautionary measures include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eyes, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, removing all sources of ignition, evacuating personnel to safe areas, and keeping people away from and upwind of spill/leak .

Future Directions

Biochemical Analysis

Biochemical Properties

D-myo-Inositol-1,4,6-triphosphate, sodium salt, is involved in various biochemical reactions. It interacts with enzymes, proteins, and other biomolecules, playing a crucial role in cellular signaling pathways. One of its primary interactions is with phospholipase C, which hydrolyzes phosphatidylinositol-4,5-bisphosphate to produce inositol triphosphates and diacylglycerol. This compound, acts as a second messenger, facilitating the release of calcium ions from intracellular stores .

Cellular Effects

This compound, influences various cellular processes. It plays a significant role in cell signaling pathways, particularly in the mobilization of calcium ions. This compound binds to its receptor on the endoplasmic reticulum, leading to the opening of calcium channels and an increase in intracellular calcium levels . This rise in calcium concentration can affect gene expression, cellular metabolism, and other cellular functions.

Molecular Mechanism

The molecular mechanism of this compound, involves its role as a second messenger. Upon binding to its receptor on the endoplasmic reticulum, it triggers the release of calcium ions into the cytoplasm. This increase in calcium concentration activates various calcium-dependent enzymes and proteins, leading to changes in cellular activities. The binding interactions with biomolecules and the subsequent enzyme activation or inhibition are crucial for its function .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound, can change over time. The stability and degradation of this compound are essential factors to consider. It has been observed that this compound, remains stable when stored at -20°C and can be reconstituted for use in experiments . Long-term effects on cellular function have been studied in both in vitro and in vivo settings, showing consistent results in calcium mobilization and signaling pathways.

Dosage Effects in Animal Models

The effects of this compound, vary with different dosages in animal models. At lower doses, it effectively mobilizes calcium ions without causing adverse effects. At higher doses, there may be toxic or adverse effects, including disruptions in cellular signaling and metabolism . It is crucial to determine the optimal dosage to achieve the desired effects without causing harm.

Metabolic Pathways

This compound, is involved in metabolic pathways related to inositol phosphates. It interacts with enzymes such as phospholipase C, which hydrolyzes phosphatidylinositol-4,5-bisphosphate to produce inositol triphosphates. This interaction is vital for the regulation of calcium levels and other cellular processes .

Transport and Distribution

Within cells and tissues, this compound, is transported and distributed through specific transporters and binding proteins. These interactions ensure its proper localization and accumulation in target areas, facilitating its role in cellular signaling .

Subcellular Localization

This compound, is primarily localized in the endoplasmic reticulum, where it binds to its receptor to initiate calcium release. This subcellular localization is crucial for its function as a second messenger in calcium signaling pathways . Targeting signals and post-translational modifications may direct it to specific compartments or organelles, enhancing its activity and function.

properties

IUPAC Name |

trisodium;[(1R,2R,3S,4R,5S,6R)-2,3,5-trihydroxy-4,6-bis[[hydroxy(oxido)phosphoryl]oxy]cyclohexyl] hydrogen phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H15O15P3.3Na/c7-1-2(8)5(20-23(13,14)15)6(21-24(16,17)18)3(9)4(1)19-22(10,11)12;;;/h1-9H,(H2,10,11,12)(H2,13,14,15)(H2,16,17,18);;;/q;3*+1/p-3/t1-,2+,3-,4+,5+,6+;;;/m0.../s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZVCVTWVBDIPWPZ-PNURKVFDSA-K | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(C(C(C(C(C1OP(=O)(O)[O-])O)OP(=O)(O)[O-])OP(=O)(O)[O-])O)O.[Na+].[Na+].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[C@@H]1([C@H]([C@H]([C@@H]([C@H]([C@@H]1OP(=O)(O)[O-])O)OP(=O)(O)[O-])OP(=O)(O)[O-])O)O.[Na+].[Na+].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12Na3O15P3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

486.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![L-Phenylalanine,N-[(9H-fluoren-9-ylmethoxy)carbonyl]-4-[[(triphenylmethyl)thio]methyl]-](/img/structure/B1516140.png)

![1,3-Dimethyl-6,7,8,10-tetrahydropurino[9,8-b]diazepine-2,4,9-trione](/img/structure/B1516158.png)